molecular formula C6H14ClNO2 B2995495 (1,4-Dioxepan-6-yl)methylamine hydrochloride CAS No. 1393105-69-5

(1,4-Dioxepan-6-yl)methylamine hydrochloride

Cat. No.: B2995495
CAS No.: 1393105-69-5
M. Wt: 167.63
InChI Key: CBDLSWLNIWMCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,4-Dioxepan-6-yl)methylamine hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its complex structure and diverse applications, ranging from drug synthesis to polymerization reactions.

Scientific Research Applications

(1,4-Dioxepan-6-yl)methylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in polymerization reactions and the production of specialty chemicals.

Safety and Hazards

The safety information for “(1,4-Dioxepan-6-yl)methylamine hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dioxepan-6-yl)methylamine hydrochloride typically involves the reaction of 1,4-dioxepan-6-amine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific application and desired purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity, making the compound suitable for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dioxepan-6-yl)methylamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different amine derivatives .

Mechanism of Action

The mechanism of action of (1,4-Dioxepan-6-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methylamine hydrochloride: A simpler amine compound with similar reactivity but less structural complexity.

    1,4-Dioxepan-6-amine: The parent amine compound without the hydrochloride salt, used in similar applications but with different solubility and reactivity properties.

Uniqueness

(1,4-Dioxepan-6-yl)methylamine hydrochloride is unique due to its complex structure, which provides distinct reactivity and solubility properties. This makes it particularly valuable in specialized research applications where these properties are advantageous.

Properties

IUPAC Name

1,4-dioxepan-6-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-3-6-4-8-1-2-9-5-6;/h6H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQRJHIGARTHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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